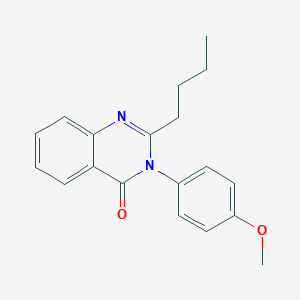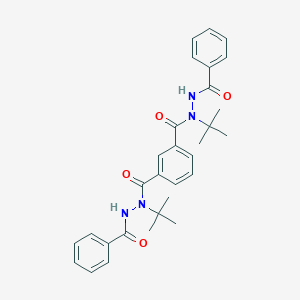
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the class of quinazoline derivatives, which have been found to possess diverse biological activities.
作用機序
The mechanism of action of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory activities. Additionally, this compound has been found to inhibit the growth of various cancer cells and exhibit antifungal activity.
実験室実験の利点と制限
One of the major advantages of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its ease of synthesis and availability. Additionally, this compound exhibits potent biological activities at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, this compound has been found to exhibit promising neuroprotective effects, which could be further explored for the treatment of neurodegenerative diseases. Furthermore, the development of this compound-based materials for use in various applications, such as sensors and catalysts, is an area of active research.
合成法
The synthesis of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 4-methoxybenzaldehyde with butylamine in the presence of acetic acid and glacial acetic acid as solvents. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide to yield this compound.
科学的研究の応用
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to possess antitumor, anti-inflammatory, and antifungal activities. In pharmacology, this compound has been shown to exhibit potent antioxidant and neuroprotective effects.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-butyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3 |
InChIキー |
PIKGHCNWMPNUPD-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
正規SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)

![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(4-chlorophenyl)methylphosphonate](/img/structure/B295401.png)
